molecular formula C19H20Cl2N2O2 B4718537 N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-CHLOROBENZAMIDE)

N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-CHLOROBENZAMIDE)

Cat. No.: B4718537
M. Wt: 379.3 g/mol
InChI Key: UJSDNFVYJVXWSR-UHFFFAOYSA-N
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Description

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-CHLOROBENZAMIDE) is a synthetic organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C18H20Cl2N2O2, and it is often used in research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-CHLOROBENZAMIDE) typically involves the reaction of 2-chlorobenzoyl chloride with 2,2-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-CHLOROBENZAMIDE) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-CHLOROBENZAMIDE) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzamide groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of amides or other substituted benzamides, while oxidation and reduction can result in the formation of various oxidized or reduced derivatives.

Scientific Research Applications

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-CHLOROBENZAMIDE) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-CHLOROBENZAMIDE) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-(4-ethylphenyl)-4-quinolinecarboxamide)
  • Neopentyl glycol diglycidyl ether
  • 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate

Uniqueness

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-CHLOROBENZAMIDE) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-chloro-N-[3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-19(2,11-22-17(24)13-7-3-5-9-15(13)20)12-23-18(25)14-8-4-6-10-16(14)21/h3-10H,11-12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSDNFVYJVXWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1Cl)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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